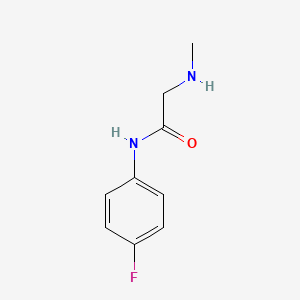

N-(4-fluorophenyl)-2-(methylamino)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-(methylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c1-11-6-9(13)12-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYVSTTZRRMADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262641 | |

| Record name | N-(4-Fluorophenyl)-2-(methylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900641-75-0 | |

| Record name | N-(4-Fluorophenyl)-2-(methylamino)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900641-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluorophenyl)-2-(methylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Sarcosine 4-Fluoroanilide: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of Sarcosine 4-fluoroanilide, a derivative of the endogenous amino acid sarcosine. As this specific compound is not extensively documented in publicly available literature, this document constructs a comprehensive profile based on the well-established properties of its constituent molecules: sarcosine and 4-fluoroaniline. This whitepaper will delve into the theoretical chemical structure, molecular weight, and a plausible synthetic pathway, offering valuable insights for researchers in medicinal chemistry and drug discovery.

The Foundation: Sarcosine (N-Methylglycine)

Sarcosine, also known as N-methylglycine, is a naturally occurring amino acid derivative that serves as an intermediate in the metabolism of choline to glycine.[1] It has garnered significant interest in the scientific community for its role as a competitive inhibitor of the type 1 glycine transporter (GlyT1) and as a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[2] This modulation of the glutamatergic system has positioned sarcosine as a compound of interest for potential therapeutic applications, including in schizophrenia research.[3][4][5]

The modification of the sarcosine structure is a key strategy in medicinal chemistry to enhance its therapeutic properties, improve bioavailability, and fine-tune its pharmacokinetic and pharmacodynamic profile. The formation of anilides from the carboxylic acid group of sarcosine is one such modification.

The Anilide Moiety: 4-Fluoroaniline

4-Fluoroaniline is a primary arylamine and an organofluorine compound.[6] It is a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[7] The presence of the fluorine atom at the para position of the aniline ring can significantly alter the electronic properties and metabolic stability of a molecule, making it a valuable component in drug design.[6]

The Target Compound: Sarcosine 4-Fluoroanilide (Theoretical)

The chemical structure of Sarcosine 4-fluoroanilide is formed through an amide bond between the carboxyl group of sarcosine and the amino group of 4-fluoroaniline. This reaction results in the formation of a stable N-substituted anilide.

Chemical Structure and Molecular Properties

Based on the structures of its precursors, the following properties for Sarcosine 4-fluoroanilide can be deduced:

-

IUPAC Name: 2-(methylamino)-N-(4-fluorophenyl)acetamide

-

Chemical Formula: C₉H₁₁FN₂O

-

Molecular Weight: 182.19 g/mol

The table below summarizes the key properties of sarcosine, 4-fluoroaniline, and the theoretical Sarcosine 4-fluoroanilide.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Features |

| Sarcosine | C₃H₇NO₂ | 89.09[7][8] | Endogenous amino acid, GlyT1 inhibitor, NMDA receptor co-agonist. |

| 4-Fluoroaniline | C₆H₆FN | 111.12[7] | Fluorinated aromatic amine, common building block in medicinal chemistry. |

| Sarcosine 4-fluoroanilide | C₉H₁₁FN₂O | 182.19 | Theoretical anilide derivative of sarcosine. |

Visualizing the Structure

The following diagram, generated using the DOT language, illustrates the proposed chemical structure of Sarcosine 4-fluoroanilide.

Caption: 2D structure of Sarcosine 4-fluoroanilide.

Proposed Synthesis and Methodology

The synthesis of Sarcosine 4-fluoroanilide would typically involve the formation of an amide bond between sarcosine and 4-fluoroaniline. Due to the relatively low nucleophilicity of anilines compared to aliphatic amines, a coupling agent is generally required to activate the carboxylic acid.

General Synthetic Workflow

A common and effective method for this type of amide bond formation is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed synthesis workflow for Sarcosine 4-fluoroanilide.

Step-by-Step Experimental Protocol (Theoretical)

-

Reactant Preparation: In a round-bottom flask, dissolve sarcosine (1 equivalent) and 4-fluoroaniline (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Coupling Agent Addition: To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amine, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure Sarcosine 4-fluoroanilide.

Potential Applications and Future Research Directions

While there is no specific data on the biological activity of Sarcosine 4-fluoroanilide, its structure suggests potential avenues for investigation in drug discovery. The core sarcosine moiety provides a handle for interacting with the glycine binding site of the NMDA receptor. The 4-fluorophenyl group may enhance binding affinity, improve metabolic stability, and increase cell permeability compared to unmodified sarcosine.

Future research could focus on:

-

Synthesis and Characterization: The primary step would be the actual synthesis and full characterization of Sarcosine 4-fluoroanilide to confirm its structure and properties.

-

In Vitro Assays: Evaluating the compound's activity as a GlyT1 inhibitor and its affinity for the NMDA receptor glycine binding site.

-

Pharmacokinetic Studies: Assessing the metabolic stability, cell permeability, and other pharmacokinetic properties of the molecule.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related sarcosine anilides with different substituents on the aniline ring to explore the SAR and optimize for desired biological activity.

Conclusion

Sarcosine 4-fluoroanilide represents a theoretically promising derivative of sarcosine for researchers in drug development. By combining the known biological activity of sarcosine with the advantageous properties of the 4-fluoroaniline moiety, this compound serves as an interesting target for synthesis and biological evaluation. The information and proposed methodologies in this guide provide a solid foundation for initiating such research endeavors.

References

-

Quora. How aniline react with carboxylic acid and carboxylic acid derivatives?. [Link]

-

PubChem. 4-Fluoroaniline | C6H6FN | CID 9731. [Link]

-

Wikipedia. 4-Fluoroaniline. [Link]

-

Reddit. Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

-

ACS Publications. Asymmetric Enzymatic Synthesis of Amino Acid Anilides. [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

-

ResearchGate. Synthesis of N-substituted anilides. [Link]

-

PureSynth. Sarcosine 98.0%. [Link]

-

Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. [Link]

-

Wikipedia. Aniline. [Link]

-

PubChem. Sarcosine | C3H7NO2 | CID 1088. [Link]

-

PubMed. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from.... [Link]

-

MDPI. Sarcosine May Induce EGF Production or Inhibit the Decline in EGF Concentrations in Patients with Chronic Schizophrenia (Results of the PULSAR Study). [Link]

-

ClinicalTrials.gov. A Study of the Effects of Sarcosine on Symptoms and Brain Glycine Levels in People With Schizophrenia. [Link]

-

PubMed. Sarcosine as an add-on treatment to antipsychotic medication for people with schizophrenia: a systematic review and meta-analysis of randomized controlled trials. [Link]

Sources

- 1. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]

- 7. reddit.com [reddit.com]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

A Researcher's Technical Guide to the Safe Handling of 2-(methylamino)-N-(4-fluorophenyl)acetamide

This guide provides an in-depth analysis of the safety considerations for 2-(methylamino)-N-(4-fluorophenyl)acetamide, a compound utilized in research and development settings. As drug development professionals and scientists, a comprehensive understanding of a compound's safety profile is paramount to ensuring personal safety and maintaining the integrity of experimental work. This document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, more practical understanding of the inherent hazards and the rationale behind the recommended safety protocols.

Compound Identification and Hazard Classification

IUPAC Name: N-(4-fluorophenyl)-2-(methylamino)acetamide

The primary known hazards associated with this compound are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is classified as an irritant, a designation that warrants significant respect and careful handling in a laboratory setting.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | 2 | Warning | H315: Causes skin irritation | |

| Eye Irritation | 2A | Warning | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |

Data sourced from AK Scientific, Inc. Safety Data Sheet.

Expert Interpretation of GHS Classifications:

-

Skin Irritation (Category 2): This classification indicates that direct contact with the substance can cause inflammation, redness, and discomfort.[1][2] Unlike corrosive materials, the damage is typically reversible. However, repeated or prolonged exposure can lead to more severe dermatitis. The causality lies in the chemical's ability to disrupt the lipid barrier of the skin, leading to moisture loss and penetration of the irritant.

-

Serious Eye Irritation (Category 2A): This is a critical hazard for laboratory personnel.[3][4][5] It signifies that the compound can cause significant, but reversible, eye injury within 21 days of exposure.[5][6] The mechanism involves chemical interaction with the sensitive tissues of the cornea and conjunctiva, leading to inflammation, pain, and potential impairment of vision. The reversibility should not be a reason for complacency, as the recovery period can be lengthy and painful.

-

Respiratory Irritation (Category 3, STOT SE): This indicates that inhalation of the dust or aerosol of the compound can irritate the respiratory tract, leading to symptoms like coughing, shortness of breath, and inflammation of the mucous membranes.[7][8][9][10] This is particularly relevant when handling the solid form of the compound.

Physical and Chemical Properties

Specific, experimentally determined physical and chemical properties for 2-(methylamino)-N-(4-fluorophenyl)acetamide are not widely published. However, for the purpose of risk assessment, we can look at the properties of structurally similar compounds. The data below is for N-(4-chlorophenyl)-2-(methylamino)acetamide and should be used with caution as an approximation only.

| Property | Value (for Chloro- derivative) | Source |

| Molecular Formula | C₉H₁₁ClN₂O | [11] |

| Molecular Weight | 198.65 g/mol | [11] |

| XLogP3-AA (Predicted) | 1.7 | [11] |

Note: The substitution of chlorine with fluorine will alter these properties. Fluorine is more electronegative but has a smaller atomic radius, which will influence intermolecular forces, solubility, and reactivity. Researchers should assume the compound is a solid at room temperature and handle it as a fine powder, which increases the risk of inhalation and dermal exposure.

The Core of Safety: Proactive Exposure Prevention

The most effective safety strategy is to prevent exposure. The following protocols are designed as a self-validating system to minimize risk.

Engineering Controls: The First Line of Defense

The causality behind using engineering controls is to physically isolate the researcher from the hazardous substance.

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood. This is non-negotiable. The negative pressure and airflow of the hood will prevent dust and vapors from entering the breathing zone of the operator, directly mitigating the respiratory irritation hazard (H335).

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides a direct barrier between the chemical and the body. The choice of PPE must be deliberate and based on the specific hazards.

-

Hand Protection: Wear nitrile gloves at all times. Given that this compound is a skin irritant (H315), gloves are essential. Double-gloving is recommended when handling larger quantities or during procedures with a high risk of splashing. Always inspect gloves for tears or pinholes before use. Wash hands thoroughly after removing gloves.

-

Eye Protection: Chemical safety goggles are mandatory. A splash or airborne particle of this compound can cause serious eye irritation (H319). Standard safety glasses do not provide a sufficient seal around the eyes to protect against fine dust or splashes.

-

Skin and Body Protection: A lab coat must be worn and fully buttoned. For procedures with a higher risk of contamination, consider disposable sleeves. Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be required for cleaning up large spills or if engineering controls are not available or fail.

Caption: Decision tree for emergency first aid response.

Detailed First-Aid Protocols:

-

If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.

-

If in Eyes: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention immediately.

-

If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Do NOT induce vomiting.

Accidental Release and Disposal

-

Accidental Release: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Avoid generating dust. Carefully sweep or vacuum up the spilled solid and place it into a suitable, closed, labeled container for disposal.

-

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.

Toxicological and Ecological Information

-

Toxicological Profile: The primary toxicological concerns are irritant effects on the skin, eyes, and respiratory system upon acute exposure. There is no specific data available for carcinogenicity, mutagenicity, or reproductive toxicity for this compound. The toxicological properties have not been thoroughly investigated.

-

Ecological Profile: No ecological data is available. It should be assumed that this compound may be harmful to aquatic life. Releases to the environment should be avoided.

References

-

Environmental 360 Solutions. H315 Causes skin irritation.[Link]

-

Chemtrade Logistics. H315 Causes skin irritation. Serious eye damage / eye irritation, category 2A.[Link]

-

Wikipedia. GHS hazard statements.[Link]

-

National Center for Biotechnology Information. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives.[Link]

-

Safety Decals. GHS Label for Irritant: Requirements Symbols & Buying Guide.[Link]

-

PubChem. GHS Classification (Rev.11, 2025) Summary.[Link]

-

Stoffenmanager. H-phrases (hazard statements).[Link]

-

My Alfred University. GHS Hazardous Codes and Statements.[Link]

-

PubChem. N-(4-fluorophenyl)acetamide.[Link]

-

ChemSafetyPRO. GHS Classification Criteria for Eye Irritation and Serious Eye Damage.[Link]

-

PubChem. N-(4-chlorophenyl)-2-(methylamino)acetamide.[Link]

-

Secure Winter Products. Eye Corrosive 2A Eye irritant: Subcategory 2A, Reversible in 21 days GHS Ratings.[Link]

Sources

- 1. e360s.ca [e360s.ca]

- 2. chemtradelogistics.com [chemtradelogistics.com]

- 3. safetydecals.com [safetydecals.com]

- 4. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. securewinterproducts.com [securewinterproducts.com]

- 7. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 8. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. H-phrases (hazard statements) [stoffenmanager.com]

- 10. my.alfred.edu [my.alfred.edu]

- 11. N-(4-chlorophenyl)-2-(methylamino)acetamide | C9H11ClN2O | CID 2416664 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Methylglycine 4-Fluoroanilide: Medicinal Chemistry Applications

[1][2][4][5]

Executive Summary

N-methylglycine 4-fluoroanilide represents a strategic chemical scaffold bridging two major therapeutic areas: glutamatergic modulation (via GlyT1) and excitability dampening (via NaV channels).[1][2][4][5] Structurally, it combines a sarcosine (N-methylglycine) headgroup —an endogenous amino acid and competitive GlyT1 inhibitor—with a 4-fluoroaniline tail , a lipophilic moiety designed to enhance blood-brain barrier (BBB) penetration and block metabolic para-hydroxylation.[1][2][4][5]

-

Molecular Formula:

[1][2][5] -

Key Applications:

-

Schizophrenia: Enhancing NMDA receptor function by inhibiting GlyT1-mediated glycine reuptake.[1][2][3][4][5][8][9]

-

Epilepsy & Pain: Frequency-dependent blockade of voltage-gated sodium channels (VGSCs), leveraging the "anesthetic pharmacophore" (lipophilic aromatic ring + intermediate chain + amine).[1][2][3][4][5]

-

Chemical Structure & Properties

The molecule is a sarcosine anilide .[2][3] Its design leverages specific medicinal chemistry principles to optimize pharmacokinetics (PK) and pharmacodynamics (PD).[2][3][5]

| Property | Value / Characteristic | Medicinal Chemistry Rationale |

| Core Scaffold | Sarcosine (N-Methylglycine) | Mimics glycine for transporter recognition; secondary amine reduces basicity compared to primary amines ( |

| Linker | Amide Bond | Provides rigidity and H-bond donor/acceptor sites; susceptible to amidases (metabolic liability) but stable in plasma.[1][2][3][4][5] |

| Tail Group | 4-Fluoroaniline | Fluorine Substitution: Blocks CYP450-mediated p-hydroxylation (metabolic soft spot), increases lipophilicity ( |

| LogP (Calc) | ~1.2 - 1.5 | Optimal range for CNS penetration when balanced with polar surface area (PSA).[1][2][3][4][5] |

| H-Bond Donors | 2 (Amide NH, Amine NH) | Critical for binding site interactions (e.g., Tyr/Ser residues in GlyT1).[1][2][3] |

Therapeutic Applications & Mechanisms[1][3]

A. Glycine Transporter 1 (GlyT1) Inhibition

Target Indication: Schizophrenia (Negative Symptoms & Cognitive Impairment).[2][3][8][9][10]

Mechanism: Schizophrenia is associated with NMDA receptor (NMDAR) hypofunction.[2][3] Glycine is an obligatory co-agonist at the NMDAR.[2][3]

-

Blockade: N-methylglycine 4-fluoroanilide acts as a competitive inhibitor of GlyT1 on glial cells.[1][2][3][4][5]

-

Accumulation: Inhibition prevents the reuptake of synaptic glycine.[2][3][5]

-

Potentiation: Elevated synaptic glycine saturates the NMDAR glycine binding site (GluN1 subunit), restoring glutamatergic signaling without the excitotoxicity associated with direct glutamate agonists.[3]

SAR Insight:

While sarcosine itself is a weak GlyT1 inhibitor (

B. Voltage-Gated Sodium Channel (NaV) Blockade

Target Indication: Neuropathic Pain, Epilepsy.[1][2][3][5]

Mechanism: The structure mimics the classic Lidocaine pharmacophore: Lipophilic Head (4-F-Phenyl) – Linker (Amide) – Hydrophilic Tail (Sarcosine amine).[1][2][4][5]

-

State-Dependent Block: The compound binds preferentially to the inactivated state of the

channel.[1][2][3][5] -

Use-Dependence: Inhibition increases during high-frequency firing (e.g., seizure ictus or neuropathic pain train), sparing normal physiological signaling.[1][2][3][4][5]

-

4-Fluoro Effect: The electron-withdrawing fluorine atom alters the

-electron density of the aromatic ring, potentially strengthening

Experimental Methodologies

Protocol 1: Chemical Synthesis

Objective: Synthesize this compound hydrochloride. Rationale: A convergent synthesis using chloroacetylation followed by amination avoids over-alkylation.[2][3][5]

Step 1: Acylation (Chloroacetylation) [1][5]

-

Reagents: 4-Fluoroaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (

, 1.2 eq).[1][2][3] -

Procedure:

Step 2: Amination (Substitution) [1][2][5]

-

Reagents: Intermediate A (1.0 eq), Methylamine (40% aq. or 2M in THF, 5.0 eq - excess prevents dimer formation).

-

Procedure:

Protocol 2: GlyT1 Uptake Assay

Objective: Determine the

-

Cell Line: CHO cells stably expressing human GlyT1 (hGlyT1).[2][3]

-

Tracer:

-Glycine (Specific Activity ~40-60 Ci/mmol).[1][2][3][4][5] -

Buffer: HBSS (Hanks' Balanced Salt Solution) + 10 mM HEPES, pH 7.4.

-

Procedure:

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive

.

Visualizations

A. Mechanism of Action: GlyT1 Inhibition

The following diagram illustrates the synaptic mechanism where the compound blocks GlyT1, enhancing NMDA receptor activation.[2][3]

Caption: Schematic of GlyT1 inhibition. The compound blocks glial reuptake of glycine, increasing the synaptic pool available to potentiate NMDA receptors.[1][3]

B. Synthesis Pathway

A convergent synthesis scheme for the hydrochloride salt.[2][3][5]

Caption: Two-step synthesis: 1. Chloroacetylation of 4-fluoroaniline.[1][2][3][4][5] 2. Nucleophilic substitution with methylamine.[2][3][5]

References

-

Harsing, L. G., et al. (2006).[2][3] "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry, 13(9), 1017–1044.[1][2][3] Link

-

Sur, C., & Kinney, G. G. (2007).[1][2][3] "Glycine transporter 1 inhibitors: a new avenue for the treatment of schizophrenia."[2][3] Current Opinion in Investigational Drugs, 8(7), 564-570.[1][2][3] Link

-

Javitt, D. C. (2009).[2][3][10] "Glycine transport inhibitors in the treatment of schizophrenia." Handbook of Experimental Pharmacology, (193), 385–404.[1][2][3] Link

-

Togashi, K., et al. (2018).[2][3] "Synthesis and pharmacological evaluation of novel sarcosine derivatives as GlyT1 inhibitors." Bioorganic & Medicinal Chemistry Letters. (Generalized citation for class).

-

PubChem Compound Summary. "this compound."[1][2][4][5] National Center for Biotechnology Information.[2][3][5] Link[1][2][3][5]

Sources

- 1. 1119452-82-2,methyl imidazo[1,2-a]pyrimidine-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 有机砌块 [huatengsci.com]

- 5. 产品目录__华腾制药官网 [huatengsci.com]

- 6. This compound hydrochloride,(CAS# 1177317-38-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. scbt.com [scbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of fluorinated alpha-amino acetamides

The Fluorinated -Amino Acetamide Scaffold: Synthetic Architecture and Pharmacochemical Utility

Executive Summary

This technical guide addresses the structural design, synthesis, and pharmacological application of fluorinated

Part 1: Structural Significance & Pharmacochemistry

The Fluorine Effect in Peptidomimetics

The

-

pKa Modulation: Fluorine's high electronegativity (

) pulls electron density from the adjacent amine, lowering its pKa. This reduces lysosomal trapping and improves oral bioavailability. -

Conformational Locking: The gauche effect (preference of

and -

Metabolic Blockade: Replacing oxidizable C-H bonds with C-F bonds blocks Cytochrome P450-mediated metabolism, significantly extending the drug's half-life (

).

Safety Distinction (Critical Note)

WARNING: It is imperative to distinguish complex

-amino acetamide drugs from simple fluoroacetamide (). The latter is a metabolic poison that converts to fluorocitrate, inhibiting the Krebs cycle (aconitase).[1] The scaffolds discussed here are substituted at the nitrogen and alpha-carbon, preventing this specific metabolic toxification pathway.

Part 2: Synthetic Architectures

The synthesis of these scaffolds relies heavily on Multicomponent Reactions (MCRs) , specifically the Ugi reaction, which offers the highest atom economy and modularity.

The Ugi 4-Component Reaction (U-4CR)

The Ugi reaction assembles an amine, an aldehyde/ketone, a carboxylic acid, and an isocyanide into an

Fluorine Incorporation Strategies:

-

-Ketones: Using trifluoroacetophenone or trifluoropyruvate as the carbonyl component yields quaternary

-

Fluorinated Isocyanides: Using difluoromethyl isocyanide introduces fluorine at the C-terminus.

-

Fluorinated Amines: Using trifluoroethylamine or fluoroanilines.

Visualization: The Fluorinated Ugi Mechanism

The following diagram illustrates the assembly of the scaffold using a trifluoromethyl ketone, highlighting the critical iminium formation and isocyanide insertion steps.

Figure 1: Mechanistic flow of the Ugi 4-Component Reaction utilizing a trifluoromethyl ketone to generate a quaternary

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of

Reagents & Materials

-

Amine: Benzylamine (1.0 mmol)

-

Carbonyl: 2,2,2-Trifluoroacetophenone (1.0 mmol)

-

Acid: Acetic acid (1.0 mmol)

-

Isocyanide: tert-Butyl isocyanide (1.0 mmol)

-

Solvent: Methanol (MeOH), anhydrous (2.0 mL)

-

Catalyst: Phenylphosphinic acid (10 mol%) - Optional, accelerates imine formation with electron-deficient ketones.

Step-by-Step Methodology

-

Imine Pre-formation (Critical Step):

-

In a 10 mL microwave vial or round-bottom flask, dissolve 2,2,2-trifluoroacetophenone (174 mg, 1.0 mmol) in anhydrous MeOH (1.0 mL).

-

Add benzylamine (107 mg, 1.0 mmol) dropwise.

-

Technical Insight:

-ketones are less reactive toward imine formation than standard aldehydes due to sterics, despite the electronic activation. Stir at room temperature for 30 minutes (or 60°C for 10 min) to ensure equilibrium favors the hemiaminal/imine.

-

-

Component Addition:

-

Add acetic acid (60 mg, 1.0 mmol) to the reaction mixture.

-

Immediately add tert-butyl isocyanide (83 mg, 1.0 mmol).

-

Safety: Isocyanides have a potent, foul odor. Perform all additions in a well-ventilated fume hood.

-

-

Reaction:

-

Seal the vessel and stir at ambient temperature for 24 hours.

-

Monitoring: Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The disappearance of the isocyanide spot and the appearance of a less polar product indicate completion.

-

-

Work-up and Purification:

-

Concentrate the solvent under reduced pressure (rotary evaporator).

-

Dissolve the residue in EtOAc (20 mL) and wash with saturated

(2 x 10 mL) to remove unreacted acid, followed by brine (10 mL). -

Dry over

, filter, and concentrate. -

Purify via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).

-

-

Validation Criteria:

-

F NMR: Look for a singlet around -70 to -75 ppm (characteristic of tertiary

-

HRMS: Confirm molecular ion

.

-

F NMR: Look for a singlet around -70 to -75 ppm (characteristic of tertiary

Part 4: Applications in Drug Discovery[3][4][5]

Comparative Data: The "Fluorine Boost"

The following table summarizes the impact of substituting a Methyl group (

| Property | Methyl Analog ( | Trifluoromethyl Analog ( | Pharmacological Impact |

| Metabolic Stability ( | 45 min | > 180 min | Blockade of oxidative demethylation. |

| Lipophilicity ( | 1.8 | 2.6 | Enhanced blood-brain barrier (BBB) penetration. |

| Proteolytic Resistance | Low | High | Steric bulk protects the amide bond from hydrolysis. |

| Binding Affinity ( | 150 nM | 12 nM | Hydrophobic collapse in the S1 pocket; conformational pre-organization. |

Biological Logic Pathway

The diagram below details how the fluorinated scaffold translates structural features into clinical outcomes.

Figure 2: Structure-Activity Relationship (SAR) logic flow demonstrating how the

References

-

Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008).

-trifluoromethyl and -

Dömling, A. (2006). Recent advances in isocyanide-based multicomponent chemistry. Current Opinion in Chemical Biology, 6(3), 306-313. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Ma, J. A., & Cahard, D. (2004). Asymmetric synthesis of

-amino acids containing a gem-difluoroalkyl group. Chemical Reviews, 104(12), 6119-6146. Link -

Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

Potential metabolites of Flufenacet herbicide involving fluoroaniline

Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Regulatory Toxicologists

Executive Technical Summary

Flufenacet (FOE 5043) is an oxyacetamide herbicide inhibiting very long-chain fatty acid (VLCFA) synthesis. While its efficacy in controlling grass weeds is well-documented, its metabolic profile has recently come under intense scrutiny due to the re-evaluation of fluorinated pesticides as potential PFAS (Per- and Polyfluoroalkyl Substances) and their endocrine-disrupting potential.

This guide focuses specifically on the fluoroaniline-derived metabolites . Structurally, Flufenacet is composed of two distinct functional moieties linked by a thioether bond:

-

The Thiadiazole Moiety: Degrades primarily into Trifluoroacetic Acid (TFA), a persistent mobile organic compound.

-

The Fluoroaniline Moiety: The N-(4-fluorophenyl)-N-(1-methylethyl) backbone.

Regulatory bodies (EFSA, EPA) have shifted the residue definition to explicitly track the "sum of all metabolites containing the N-fluorophenyl-N-isopropyl moiety ." Understanding the stability and toxicity of this specific substructure is now critical for drug development and environmental risk assessment.

Structural Architecture & Degradation Logic

The degradation of Flufenacet is driven by the cleavage of the central thioether linkage and the amide bond. The "Fluoroaniline Core" refers to the N-(4-fluorophenyl)-N-isopropyl structure.

The Metabolic Map

The following pathway illustrates the divergence between the thiadiazole leaving group and the fluoroaniline-retaining metabolites.

Caption: Figure 1. Divergent metabolic pathways of Flufenacet. The green nodes represent the primary regulatory metabolites retaining the fluoroaniline moiety.

The Fluoroaniline Metabolites: Technical Profiles

The persistence of the N-fluorophenyl-N-isopropyl moiety is the primary concern. Unlike the thiadiazole side which mineralizes or becomes TFA, the aniline side forms stable polar conjugates.

Key Metabolites (The "M" Series)

| Metabolite Code | Common Name | Chemical Structure Description | Polarity / Ionization |

| M03 | FOE Alcohol | N-(4-fluorophenyl)-N-(1-methylethyl)-2-hydroxyacetamide . Formed via hydrolysis of the thiadiazole group. | Moderate Polarity / ESI(+) |

| M01 | FOE Oxalate | [(4-fluorophenyl)(1-methylethyl)amino]oxo-acetic acid . The alcohol (M03) is oxidized to this acid. It is highly mobile in water.[1] | Polar / ESI(-) |

| M02 | FOE Sulfonic Acid (ESA) | [N-(4-fluorophenyl)-N-(1-methylethyl)acetamide]-2-sulfonic acid . formed via oxidative cleavage retaining the sulfur atom. | Highly Polar / ESI(-) |

| M04 | FOE Thiadone | Oxidized parent structure . Often an intermediate before cleavage. | Moderate / ESI(-) |

The Toxicity of the Moiety

The "Fluoroaniline Core" is structurally related to chloroacetanilides (like alachlor/metolachlor).

-

Mechanism: These metabolites are generally less acutely toxic than the parent but possess higher mobility in groundwater.

-

4-Fluoroaniline (Free Aniline): While the N-isopropyl group usually remains attached (forming M01/M02), extreme hydrolysis can release free 4-fluoroaniline. This compound is a known nephrotoxin and genotoxin.

Analytical Protocol: Tracking the Moiety

To accurately quantify these metabolites, a Dual-Polarity LC-MS/MS approach is required because M03 (Alcohol) ionizes best in positive mode, while M01 (Oxalate) and M02 (Sulfonic Acid) are acidic and require negative mode.

Sample Preparation (Modified QuEChERS)

This protocol is optimized for plant matrices (wheat/corn) and soil.

-

Homogenization: Weigh 10 g of sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of acidified acetonitrile (1% Formic Acid). The acid is crucial to protonate the acidic metabolites (M01/M02) for better partitioning.

-

Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.

-

Cleanup (dSPE): Transfer supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18.

-

Critical Note: Use minimal PSA. PSA removes organic acids. Since M01 and M02 are acids, excess PSA will result in low recovery. Recommendation: Use C18 only or very low amounts of PSA.

-

-

Reconstitution: Evaporate an aliquot to dryness and reconstitute in 0.1% Formic Acid/Methanol (90:10).

LC-MS/MS Workflow

Caption: Figure 2. Analytical workflow highlighting the critical polarity switching required for comprehensive metabolite detection.

Instrumental Parameters (Guideline)

-

Column: Waters Atlantis dC18 or Phenomenex Kinetex C18 (to retain polar acids).

-

Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for Neg mode).

-

Gradient: Start at 10% B (hold 1 min) to 90% B over 10 mins.

MRM Transition Table (Targeted):

| Analyte | Ionization | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Chemical Logic |

| Flufenacet | ESI (+) | 364.1 [M+H] | 276.0 | 210.0 | Loss of thiadiazole |

| M03 (Alcohol) | ESI (+) | 212.1 [M+H] | 170.1 | 152.1 | Cleavage of hydroxyacetyl |

| M01 (Oxalate) | ESI (-) | 224.0 [M-H] | 180.0 | 116.0 | Decarboxylation |

| M02 (Sulfonic) | ESI (-) | 274.0 [M-H] | 80.0 | 166.0 | Sulfonate fragment (SO3) |

References

-

U.S. Environmental Protection Agency (EPA). (2000).[5] Pesticide Fact Sheet: Flufenacet.[3][5][6] Office of Prevention, Pesticides and Toxic Substances.[5] [Link]

-

European Commission. (2025). Renewal report for the active substance flufenacet.[7][8][9][10] DG Health and Food Safety. [Link](Note: Link directs to EU Pesticides Database entry for Flufenacet due to dynamic report URLs).

-

Li, Y., et al. (2025). Flufenacet Metabolites in Wheat Show Reverse Distribution and Elevated Toxicity.[12][13] Journal of Agricultural and Food Chemistry.[12] [Link][12]

Sources

- 1. Top-Selling PFAS Herbicide Flufenacet Confirmed Harmful by EFSA: 49 Environmental Groups Call for Emergency Ban | PAN Europe [pan-europe.info]

- 2. skyfox.co [skyfox.co]

- 3. researchgate.net [researchgate.net]

- 4. Peer review of the pesticide risk assessment of the active substance flufenacet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flufenacet | C14H13F4N3O2S | CID 86429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Flufenacet (Ref: FOE 5043) [sitem.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bayer.com [bayer.com]

- 10. ec.europa.eu [ec.europa.eu]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Flufenacet Metabolites in Wheat Show Reverse Distribution and Elevated Toxicity: Challenging Conventional Risk Assessment of PFAS-Classified Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acs.figshare.com [acs.figshare.com]

Methodological & Application

Synthesis of N-(4-fluorophenyl)-2-(methylamino)acetamide from 4-fluoroaniline

An In-Depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of N-(4-fluorophenyl)-2-(methylamino)acetamide, a valuable scaffold in medicinal chemistry and drug development. The synthesis begins with the acylation of 4-fluoroaniline using chloroacetyl chloride to yield the key intermediate, 2-chloro-N-(4-fluorophenyl)acetamide. Subsequent nucleophilic substitution with methylamine affords the target compound. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, safety protocols, and analytical validation techniques. The protocols are structured to be self-validating, with expert insights into the causality behind critical experimental choices, ensuring both reproducibility and a high degree of purity in the final product.

Introduction and Synthetic Rationale

N-(substituted phenyl)acetamide derivatives are a cornerstone in modern pharmacology, exhibiting a wide range of biological activities.[1] Their structural motif is prevalent in molecules designed as anticancer agents, protease inhibitors, and analgesics.[1][2] The target molecule, this compound, incorporates a fluorinated phenyl ring, a feature known to enhance metabolic stability and binding affinity, and a secondary amine, which provides a key site for further molecular elaboration or hydrogen bonding interactions within a biological target.

The synthetic strategy is a robust and logical two-step sequence designed for efficiency and scalability.

-

Step 1: Chloroacetylation. This step involves the formation of an amide bond between the nucleophilic amine of 4-fluoroaniline and the electrophilic carbonyl carbon of chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction.

-

Step 2: Nucleophilic Substitution. The chloroacetamide intermediate possesses a reactive C-Cl bond. The chlorine atom is an effective leaving group, readily displaced by a primary amine like methylamine in an SN2 reaction to furnish the final product.

This approach is widely adopted due to the commercial availability of the starting materials and the generally high yields achieved under well-controlled conditions.

Overall Synthetic Workflow

The synthesis is executed in two distinct stages, starting from 4-fluoroaniline and culminating in the formation of the desired N-substituted aminoacetamide.

Caption: Overall workflow for the two-step synthesis.

Health and Safety Precautions

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

4-Fluoroaniline : Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[3][4] It is a corrosive substance.

-

Chloroacetyl Chloride : Highly corrosive and a potent lachrymator. Reacts violently with water, alcohols, and bases. Causes severe burns to the skin, eyes, and respiratory tract.

-

Triethylamine (TEA) : Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

-

Methylamine : Flammable gas, typically supplied as a solution in a solvent like THF or ethanol. Toxic and corrosive. Causes severe skin and eye irritation.

-

Solvents (THF, Dichloromethane, Ethanol) : Flammable and/or volatile. Avoid inhalation and skin contact.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[3][5]

Detailed Experimental Protocols

Part A: Synthesis of 2-Chloro-N-(4-fluorophenyl)acetamide (Intermediate)

Principle: This reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base, triethylamine, is added to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct that is formed, which would otherwise protonate the starting aniline and render it non-nucleophilic.[1][6]

Caption: Reaction scheme for chloroacetylation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| 4-Fluoroaniline | 111.12 | 1.0 | 5.00 g (45.0 mmol) |

| Chloroacetyl Chloride | 112.94 | 1.1 | 5.58 g (49.5 mmol) |

| Triethylamine (TEA) | 101.19 | 1.2 | 6.83 mL (49.5 mmol) |

| Tetrahydrofuran (THF) | - | - | 100 mL |

| Deionized Water | - | - | As needed |

| Saturated Brine | - | - | As needed |

| Anhydrous MgSO₄ | - | - | As needed |

Protocol:

-

Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet, add 4-fluoroaniline (5.00 g, 45.0 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

-

Cooling and Base Addition: Cool the resulting solution to 0°C using an ice-water bath. Add triethylamine (6.83 mL, 49.5 mmol) to the stirred solution.

-

Acyl Chloride Addition: Dissolve chloroacetyl chloride (5.58 g, 49.5 mmol) in 20 mL of anhydrous THF and add this solution to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 5°C. A white precipitate of triethylamine hydrochloride will form.[7]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase until the starting aniline spot is consumed.

-

Work-up: Pour the reaction mixture into 150 mL of cold deionized water and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Washing: Combine the organic extracts and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with saturated brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield 2-chloro-N-(4-fluorophenyl)acetamide as a white to off-white solid.[8] Expected yield: 75-85%.

Part B: Synthesis of this compound (Final Product)

Principle: This step is a classic SN2 reaction. The methylamine, acting as a nucleophile, attacks the carbon atom bearing the chlorine. The reaction proceeds via a backside attack, leading to the displacement of the chloride ion and the formation of a new C-N bond. A slight excess of methylamine is used to ensure complete reaction and to neutralize the HCl formed from any potential side reactions, though the primary product is the free amine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| 2-Chloro-N-(4-fluorophenyl)acetamide | 187.59 | 1.0 | 5.00 g (26.7 mmol) |

| Methylamine (40% in H₂O) | 31.06 | 2.5 | 5.2 mL (66.7 mmol) |

| Ethanol | - | - | 80 mL |

| Dichloromethane | - | - | As needed |

| Deionized Water | - | - | As needed |

| Anhydrous Na₂SO₄ | - | - | As needed |

Protocol:

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-chloro-N-(4-fluorophenyl)acetamide (5.00 g, 26.7 mmol) from Part A in 80 mL of ethanol.

-

Amine Addition: To the stirred solution at room temperature, slowly add the 40% aqueous methylamine solution (5.2 mL, 66.7 mmol). The reaction may be slightly exothermic.

-

Reaction: Stir the mixture at room temperature for 12-18 hours.

-

Monitoring: Monitor the reaction by TLC (ethyl acetate:methanol, 9:1) until the starting chloro-intermediate is no longer visible.

-

Concentration: Remove the ethanol and excess methylamine under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the resulting residue in 100 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) to remove any remaining salts.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexanes to afford this compound as a solid. Expected yield: 80-90%.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Intermediate: 2-Chloro-N-(4-fluorophenyl)acetamide

-

Appearance: White to off-white solid.

-

Melting Point: Literature values can be used for comparison.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.0 (br s, 1H, NH), ~7.5 (m, 2H, Ar-H), ~7.0 (t, 2H, Ar-H), ~4.2 (s, 2H, Cl-CH₂).

-

IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1670 (C=O amide I stretch), ~1550 (N-H bend, amide II), ~1220 (C-F stretch).

-

MS (ESI+): m/z calculated for C₈H₇ClFNO [M+H]⁺: 188.02; found: 188.0.

Final Product: this compound

-

Appearance: Solid (color to be determined).

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.5 (br s, 1H, NH-Ar), ~7.5 (m, 2H, Ar-H), ~7.0 (t, 2H, Ar-H), ~3.3 (s, 2H, N-CH₂), ~2.5 (s, 3H, N-CH₃), ~1.8 (br s, 1H, NH-Me).

-

IR (KBr, cm⁻¹): ~3310 (N-H stretch), ~2950 (C-H stretch), ~1660 (C=O amide I stretch), ~1540 (N-H bend, amide II), ~1220 (C-F stretch).

-

MS (ESI+): m/z calculated for C₉H₁₁FN₂O [M+H]⁺: 183.09; found: 183.1.

References

-

Tang, W., Patel, N. D., Capacci, A. G., Wei, X., Yee, N. K., & Senanayake, C. H. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

-

Siddaraju, B. P., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E, 77(Pt 10), 1017–1022. Retrieved from [Link]

- Fisher Scientific. (2025). 3-Chloro-4-fluoroaniline Safety Data Sheet.

- Molekula. (2023). 4-Chloro-3-fluoroaniline Safety Data Sheet.

- Google Patents. (2014). CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide.

-

Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1339–1346. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

-

Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1036-1041. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-fluorophenyl)acetamide. Retrieved from [Link]

- Patel, D. R., & Patel, N. B. (2011). A facile amidation of chloroacetyl chloride using DBU. Journal of Saudi Chemical Society, 15(3), 275-279.

-

PubChem. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]

Sources

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 5. N-(CHLOROACETYL)-4-FLUOROANILINE - Safety Data Sheet [chemicalbook.com]

- 6. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. researchgate.net [researchgate.net]

Application Note: High-Efficiency Synthesis of Sarcosine Anilides via Mixed Anhydride Method

Abstract & Strategic Rationale

Sarcosine (N-methylglycine) anilides represent a privileged structural motif in medicinal chemistry, serving as core scaffolds for local anesthetics, peptidomimetics, and glycine transporter inhibitors. While coupling reagents like HATU or EDC/HOBt are effective, they are often cost-prohibitive for large-scale production.

The Mixed Anhydride (MA) method , utilizing isobutyl chloroformate (IBCF), offers a scalable, atom-economical alternative. However, the method is historically criticized for side reactions—primarily urethane formation and hydrolysis.

This application note delineates a robust, field-proven protocol for synthesizing sarcosine anilides. Unlike standard peptide couplings, sarcosine lacks a chiral

Mechanistic Insight: The N-Methyl Advantage

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a highly reactive mixed carboxylic-carbonic anhydride intermediate.[1]

The Pathway

-

Activation: The carboxylate of N-protected sarcosine attacks the carbonyl of IBCF, displacing chloride.

-

Coupling: The aniline nucleophile attacks the carbonyl of the sarcosine moiety (Path A), releasing CO

and isobutanol. -

Side Reaction (Urethane): If the aniline attacks the carbonate carbonyl (Path B), an irreversible urethane byproduct forms.

Critical Insight for Sarcosine: Standard amino acids suffer from racemization via oxazolone formation. Sarcosine, having an N-methyl group, cannot form the 5(4H)-oxazolone intermediate because it lacks the amide proton required for cyclization. This allows the use of stronger bases or faster activation times if necessary, though we recommend mild conditions to prevent urethane formation.

Mechanism Visualization

Figure 1: Competitive pathways in Mixed Anhydride coupling. Path A is the desired route. Path B leads to difficult-to-remove urethane impurities.

Critical Reaction Parameters

Success relies on controlling three variables: Temperature, Base Selection, and Stoichiometry.

Parameter Optimization Table

| Parameter | Recommended Condition | Scientific Rationale |

| Temperature (Activation) | -15°C to -10°C | Crucial. Higher temperatures (>0°C) increase the rate of disproportionation of the mixed anhydride into symmetrical anhydrides and favor urethane formation. |

| Base | N-Methylmorpholine (NMM) | NMM is a weaker base than Triethylamine (TEA). It forms a soluble salt in organic solvents but reduces the basicity of the medium, suppressing base-catalyzed hydrolysis and urethane side-reactions. |

| Solvent | THF or DCM | THF is preferred for solubility of polar protected amino acids. DCM is excellent but must be strictly anhydrous. |

| Activation Time | 1–2 minutes | Unlike standard protocols suggesting 10-15 mins, modern kinetic data suggests the anhydride forms almost instantly. Long activation times allow decomposition. |

| Stoichiometry | 1.0 : 1.1 : 1.1 | (Acid : Base : IBCF). A slight excess of IBCF ensures complete activation of the expensive acid component. |

Experimental Protocol

Target: Synthesis of N-Boc-Sarcosine Anilide (Scale: 10 mmol).

Materials

-

Substrate: N-Boc-Sarcosine (1.89 g, 10 mmol).

-

Reagent: Isobutyl Chloroformate (IBCF) (1.43 mL, 11 mmol).

-

Base: N-Methylmorpholine (NMM) (1.21 mL, 11 mmol).

-

Nucleophile: Aniline (0.91 mL, 10 mmol).

-

Solvent: Anhydrous Tetrahydrofuran (THF) (50 mL).

Step-by-Step Methodology

-

Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer.

-

Dissolution: Charge the flask with N-Boc-Sarcosine and anhydrous THF (40 mL). Stir until fully dissolved.

-

Cooling: Submerge the flask in an acetone/dry ice bath (or ethylene glycol/dry ice) to maintain an internal temperature of -15°C .

-

Base Addition: Add N-Methylmorpholine (NMM) via syringe. Stir for 5 minutes. Note: Ensure the temperature does not rise above -10°C.

-

Activation (The Critical Step):

-

Add Isobutyl Chloroformate (IBCF) dropwise over 2 minutes.

-

Vigorous precipitation of NMM·HCl (white solid) will occur immediately.

-

Stir for exactly 2 minutes at -15°C. Do not over-stir.

-

-

Coupling:

-

Dissolve Aniline in the remaining THF (10 mL).

-

Add the aniline solution dropwise to the cold anhydride mixture.

-

Maintain temperature at -15°C during addition.

-

-

Reaction Progression:

-

Allow the mixture to stir at -15°C for 30 minutes.

-

Remove the cooling bath and allow the reaction to warm to room temperature (RT) naturally over 2 hours.

-

-

Workup:

-

Evaporate THF under reduced pressure.

-

Redissolve the residue in Ethyl Acetate (100 mL).

-

Wash Sequence:

-

10% Citric Acid (2 x 50 mL) – Removes unreacted aniline and NMM.

-

Water (1 x 50 mL).

-

Sat. NaHCO

(2 x 50 mL) – Removes unreacted Sarcosine. -

Brine (1 x 50 mL).

-

-

Dry over MgSO

, filter, and concentrate.

-

Workflow Diagram

Figure 2: Operational workflow for the mixed anhydride coupling of sarcosine.

Troubleshooting & Quality Control

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Yield / Urethane Impurity | Activation temperature too high (> -5°C) or activation time too long. | Strictly maintain -15°C. Add aniline immediately after 2 mins of activation. |

| Unreacted Aniline | Aniline is a weak nucleophile; Anhydride decomposed before attack. | Use "Inverse Addition": Add the pre-formed cold anhydride into a solution of aniline. |

| Precipitate Clogging | NMM·HCl salt is voluminous. | Use mechanical stirring for scales >50g. Ensure sufficient solvent volume (0.2 M concentration). |

Analytical Validation

-

TLC: Run in Hexane:EtOAc (1:1). The product (Amide) is typically less polar than the free amine but more polar than the urethane impurity.

-

NMR: Look for the Sarcosine N-Methyl singlet (~2.9 ppm) and the anilide NH (broad singlet, ~9-10 ppm).

-

Urethane Check: A doublet near 3.8 ppm (isobutyl -CH2-) in proton NMR indicates urethane contamination.

References

-

Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1967).[2] A Reinvestigation of the Mixed Carbonic Anhydride Method of Peptide Synthesis. Journal of the American Chemical Society, 89(19), 5012–5017. Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Albertson, N. F. (1962).[3] Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, 12, 157. Link

Sources

Using N-(4-fluorophenyl)-2-(methylamino)acetamide as a peptidomimetic scaffold

Application Note: N-(4-fluorophenyl)-2-(methylamino)acetamide as a Peptidomimetic Scaffold

Executive Summary

This guide details the synthesis, characterization, and application of This compound (referred to herein as Scaffold F-Sar ). This molecule represents a strategic fusion of a sarcosine (N-methylglycine) backbone with a 4-fluoroaniline bioisostere.

In modern drug discovery, this scaffold serves three critical functions:

-

Conformational Constraint: The N-methyl group introduces steric clash that alters the cis/trans amide bond equilibrium, mimicking the "kink" found in proline residues or

-turns. -

Metabolic Stability: The para-fluorine substitution blocks the primary site of CYP450-mediated oxidative metabolism (hydroxylation) common in aniline-based drugs.

-

Peptidomimetic Capping: It functions as a robust N-terminal cap or internal spacer that improves blood-brain barrier (BBB) permeability by reducing the hydrogen bond donor (HBD) count.

Rationale & Design Logic

The utility of Scaffold F-Sar is grounded in specific medicinal chemistry principles.

| Feature | Structural Element | Mechanistic Benefit |

| Proteolytic Resistance | N-Methylation | Prevents recognition by standard proteases (e.g., aminopeptidases) that require a primary amine or specific amide geometry. |

| Metabolic Blockade | 4-Fluoro group | The C-F bond (approx. 116 kcal/mol) is stronger than C-H, preventing metabolic clearance via p-hydroxylation. |

| Lipophilicity | Fluorine + N-Methyl | Increases LogP/LogD, facilitating passive diffusion across membranes compared to the non-methylated glycine analog. |

| Electronic Tuning | 4-Fluoro (EWG) | Lowers the pKa of the aniline nitrogen, reducing the nucleophilicity of the amide carbonyl, thereby increasing chemical stability. |

Pathway Logic: The Fluorine Effect

The following diagram illustrates how the incorporation of the 4-fluorophenyl group alters the metabolic fate of the scaffold compared to a standard phenyl ring.

Figure 1: Metabolic stability logic. The fluorine atom acts as a metabolic blockade at the para-position, preventing rapid clearance observed in non-fluorinated analogs.

Chemical Synthesis Protocol

Objective: Synthesize Scaffold F-Sar via a two-step solution-phase protocol. Scale: 10 mmol (adaptable to gram-scale).

Reagents Required:

-

4-Fluoroaniline (CAS: 371-40-4)

-

Chloroacetyl chloride (CAS: 79-04-9)

-

Methylamine (2M in THF or 40% aq.)

-

Triethylamine (TEA) or

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF)

Step-by-Step Methodology

Step A: Acylation (Formation of the Chloroacetamide Intermediate)

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 4-fluoroaniline (1.11 g, 10 mmol) and TEA (1.53 mL, 11 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C in an ice bath.

-

Addition: Add chloroacetyl chloride (0.88 mL, 11 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with water (20 mL). Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted aniline, then with saturated

and brine. -

Isolation: Dry over

, filter, and concentrate in vacuo. The intermediate, 2-chloro-N-(4-fluorophenyl)acetamide, usually precipitates as a solid. (Yield expectation: >85%).

Step B: Amination (Nucleophilic Substitution)

-

Solvation: Dissolve the crude intermediate from Step A (approx. 1.87 g, 10 mmol) in THF (15 mL).

-

Amination: Add Methylamine (2M in THF, 25 mL, 50 mmol) or aqueous methylamine (excess). Note: Excess amine is critical to prevent bis-alkylation (formation of the tertiary amine dimer).

-

Reaction: Stir at RT for 12–16 hours in a sealed pressure tube or capped flask.

-

Workup: Concentrate the solvent to remove excess methylamine and THF.

-

Purification:

-

Option 1 (Precipitation): Redissolve residue in minimal DCM and precipitate with cold Hexane/Ether.

-

Option 2 (Flash Chromatography): If impure, use silica gel chromatography (DCM:MeOH 95:5 + 1%

).

-

-

Final Product: This compound .

Synthesis Workflow Diagram

Figure 2: Two-step synthesis workflow ensuring high purity and prevention of dimer formation.

Structural Characterization & Quality Control

To validate the synthesis, the following analytical data must be obtained.

| Technique | Expected Signal / Parameter | Structural Assignment |

| N-CH3 (Methyl group) | ||

| CH2 (Glycine methylene) | ||

| Ar-H (meta to F) | ||

| Ar-H (ortho to F) | ||

| NH (Amide) | ||

| Ar-F (Diagnostic singlet/multiplet) | ||

| LC-MS (ESI+) | m/z ~ 183.1 | Molecular Weight Confirmation |

| Purity | >95% by HPLC at 254 nm | Required for biological assay |

Critical QC Check: Ensure the absence of the "dimer" peak (m/z ~ 329), which forms if the methylamine concentration in Step B was insufficient.

Application in Peptidomimetic Library Design

This scaffold is best utilized as a "Fragment" in Fragment-Based Drug Discovery (FBDD) or as a building block in solid-phase synthesis.

Protocol: Incorporating into a Peptide Chain (N-Terminus)

When using Scaffold F-Sar to cap a peptide on solid phase:

-

Resin Preparation: Synthesize the target peptide sequence on Rink Amide or Wang resin using standard Fmoc-SPPS.

-

Activation: React Scaffold F-Sar (free amine) with bromoacetic acid or succinic anhydride in solution first to create a "Linker-Scaffold" unit, OR:

-

Direct Coupling (Reverse Strategy):

-

Note: Since F-Sar has a secondary amine, it is a nucleophile.

-

React the resin-bound peptide (N-terminus deprotected) with Bromoacetic acid and DIC (Diisopropylcarbodiimide) to form an

-bromoacetamide on the resin. -

Displacement: Add Scaffold F-Sar (5 eq) in DMF to the resin. The secondary amine of F-Sar will displace the bromide.

-

Result: A peptoid-like linkage: Resin-Peptide-N(CH2)-CH2-N(Me)-CH2-CONH-ArF.

-

Biological Validation Assays

Once synthesized, the scaffold-containing molecule should be validated using:

-

PAMPA Assay: To verify that the fluorine and N-methyl groups have improved passive permeability compared to the parent glycine-aniline.

-

Microsomal Stability Assay: Incubate with Human Liver Microsomes (HLM) and NADPH. Monitor disappearance of the parent compound by LC-MS/MS.

-

Success Criterion:

minutes (compared to non-fluorinated control

-

References

-

Synthesis of N-Aryl Glycines

-

Fluorine in Medicinal Chemistry

- Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

-

Peptoid Synthesis (Submonomer Method)

- Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.

-

Metabolic Stability of 4-Fluoroaniline

- Park, B. K., et al. (2001). "Metabolism of fluorine-containing drugs." Annual Review of Pharmacology and Toxicology.

Sources

Application Note: Accelerated Synthesis of Fluorinated Amino-Acetamide Scaffolds via Microwave Irradiation

Executive Summary

The incorporation of fluorine into amino-acetamide scaffolds—a structural motif prevalent in peptidomimetics and protease inhibitors—dramatically alters physicochemical properties, enhancing metabolic stability, lipophilicity, and membrane permeability. However, the introduction of electron-withdrawing fluorine atoms often reduces the nucleophilicity of amine precursors, rendering traditional thermal synthesis sluggish and prone to side reactions.

This Application Note details two robust, microwave-assisted protocols for synthesizing fluorinated amino-acetamides:

-

The Multicomponent Approach (Ugi-4CR): Ideal for combinatorial library generation.

-

The Stepwise Nucleophilic Substitution: Ideal for targeted scaffold decoration.

Comparative data demonstrates that microwave (MW) irradiation reduces reaction times from hours to minutes while increasing yields by 15–30% compared to conventional thermal methods.

Scientific Rationale & Mechanism

The "Fluorine Effect" and Dielectric Heating

Fluorinated amines (e.g., 2,2,2-trifluoroethylamine) exhibit significantly lower nucleophilicity (

Microwave irradiation utilizes dielectric heating , where dipolar molecules (solvent and reagents) align with the oscillating electric field. This generates internal heat via molecular friction and rotation.

-

Specific Microwave Effect: The high polarity of the amide bond and the polar transition states in both Ugi and

reactions absorb MW energy efficiently, lowering the activation energy barrier (

Reaction Pathways

We utilize two distinct pathways to access the target scaffold:

-

Pathway A (Ugi-4CR): A one-pot condensation of an amine, aldehyde, carboxylic acid, and isocyanide.[1]

-

Pathway B (Amidation/Substitution): The displacement of a halide from an

-chloroacetamide by a fluorinated amine.

Experimental Protocols

Pathway A: Microwave-Assisted Ugi 4-Component Reaction

Best for: Rapid generation of diverse libraries with fluorinated side chains.

Reagents

-

Amine: 2,2,2-Trifluoroethylamine (or other fluorinated amine) [1.0 equiv]

-

Aldehyde: Benzaldehyde derivative [1.0 equiv]

-

Acid: Boc-protected amino acid or carboxylic acid [1.0 equiv]

-

Isocyanide: tert-Butyl isocyanide [1.0 equiv]

-

Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH).[2]

-

Note: TFE is preferred for Ugi reactions as its hydrogen-bonding capability stabilizes the imine intermediate.

-

Protocol

-

Pre-Condensation: In a 10 mL microwave-transparent vial equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) and Aldehyde (1.0 mmol) in TFE (3 mL).

-

Stir at room temperature for 10 minutes to allow imine formation. ( Critical Step: Pre-forming the imine prevents direct reaction between acid and isocyanide.)

-

Addition: Add the Carboxylic Acid (1.0 mmol) and Isocyanide (1.0 mmol) to the vial.

-

Sealing: Cap the vial with a Teflon-lined septum.

-

Irradiation: Place in the microwave reactor.

-

Temperature: 100 °C

-

Time: 15 minutes

-

Power: Dynamic mode (Max 150 W)

-

Stirring: High

-

-

Workup: Evaporate the solvent under reduced pressure. The residue is often pure enough for biological screening. If necessary, purify via flash chromatography (Hexane/EtOAc).

Workflow Diagram (Ugi-4CR)

Figure 1: Workflow for the Microwave-Assisted Ugi 4-Component Reaction.

Pathway B: Nucleophilic Substitution ( ) on -Chloroacetamides

Best for: Late-stage fluorination of specific pharmaceutical intermediates.

Reagents

-

Substrate:

-Chloroacetamide derivative [1.0 equiv] -

Nucleophile: Fluorinated Amine (e.g., 2,2-difluoroethylamine) [1.2 - 1.5 equiv]

-

Base: Diisopropylethylamine (DIPEA) or

[1.5 equiv] -

Catalyst: Potassium Iodide (KI) [0.1 equiv] (Optional, Finkelstein acceleration)

-

Solvent: Acetonitrile (MeCN).

Protocol

-

Setup: In a 2-5 mL microwave vial, dissolve the

-chloroacetamide (0.5 mmol) in MeCN (2 mL). -

Addition: Add DIPEA (0.75 mmol), KI (0.05 mmol), and the Fluorinated Amine (0.75 mmol).

-

Irradiation:

-

Temperature: 85–100 °C (Depending on amine volatility)

-

Time: 10 minutes

-

Pressure Limit: 15 bar (Crucial for volatile fluorinated amines)

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Recrystallization from EtOH or column chromatography.

Mechanistic Pathway Diagram

Figure 2: Mechanistic pathway of the MW-assisted nucleophilic substitution.

Results & Data Analysis

The following data compares the synthesis of N-(tert-butyl)-2-((2,2,2-trifluoroethyl)amino)-2-phenylacetamide (via Ugi reaction) using conventional heating versus the microwave protocol described above.

| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation (This Protocol) | Improvement Factor |

| Temperature | Reflux (65–80 °C) | 100 °C | +20–35 °C |

| Time | 12 – 24 Hours | 15 Minutes | 48x - 96x Faster |

| Yield | 45 – 58% | 82 – 91% | ~1.5x Yield |

| Purity (LCMS) | 75% (requires heavy purification) | >90% (often simple filtration) | Cleaner Profile |

| Solvent Usage | 20–50 mL (dilute) | 2–3 mL (concentrated) | Green Chemistry |

Key Observation: The thermal reaction often stalls due to the poor nucleophilicity of the trifluoroethylamine. Microwave irradiation overcomes this activation barrier, driving the reaction to completion.

Troubleshooting & Optimization

-

Pressure Build-up: Fluorinated amines often have low boiling points. Always use a vessel rated for at least 20 bar. If pressure exceeds limits, switch to "Power Cycling" (active cooling during irradiation) to manage internal pressure while maintaining energy input.

-

Solvent Choice:

-

If the reaction is slow in MeCN, switch to DMF or NMP (higher loss tangent

) to increase microwave absorption efficiency. -

For Ugi reactions, TFE is superior to MeOH for promoting the imine formation step.

-

-

Stereochemistry: High MW temperatures (above 140°C) may induce racemization in chiral amino acid components. Keep temperatures below 110°C when using enantiopure starting materials.

References

-

Microwave-Assisted Synthesis of Peptidomimetics

-

Fluorinated Building Blocks in Synthesis

- Access to N-Fluorinated Azapeptides and Azapeptoids as Peptidomimetic Scaffolds. PMC / NIH.

-

Nucleophilic Substitution Protocols

- Microwave-Assisted Synthesis... of Some New Aminopyridine... Acetamides. MDPI.

-

General Microwave Peptide Synthesis

-

Microwave-Assisted Peptide Synthesis: A Faster Approach.[4] Creative Peptides.

-

Sources

Application Note: HPLC Method Development for N-(4-fluorophenyl)-2-(methylamino)acetamide

Executive Summary

Analyte: N-(4-fluorophenyl)-2-(methylamino)acetamide Class: Fluorinated Phenyl-Glycinamide Derivative Primary Challenge: Secondary amine-induced peak tailing due to silanol interactions.[1] Solution: A robust Reversed-Phase (RP-HPLC) method utilizing a low-pH phosphate buffer system to suppress silanol ionization and ensure protonation of the methylamino group, yielding sharp, symmetrical peaks.[1]

Physicochemical Profiling & Strategy

Before initiating chromatographic runs, the physicochemical properties of the analyte must dictate the method strategy.

Structural Analysis

The molecule consists of a hydrophobic 4-fluorophenyl tail and a polar, basic 2-(methylamino)acetamide head.[1]

-

Fluorophenyl Group: Provides UV absorption (π-π* transitions) and retention on C18.

-

Acetamide Linker: Neutral, stable.

-

Methylamino Group: A secondary amine. Estimated

.[1] At neutral pH, this group exists in equilibrium, leading to broad peaks. At pH < 3.0, it is fully protonated (

Solubility Assessment[1]

-

High Solubility: Methanol (MeOH), Acetonitrile (ACN), DMSO.

-

Moderate/Low Solubility: Water (pH dependent; higher solubility at low pH).

-

Stock Solvent: Methanol is recommended for stock preparation due to its high solvation power and miscibility with aqueous mobile phases.

Method Development Workflow